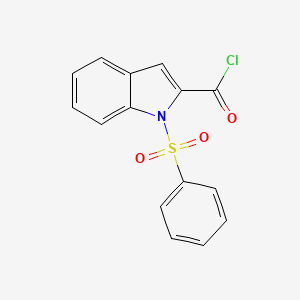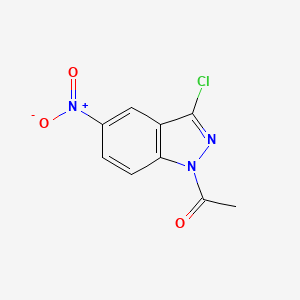![molecular formula C17H12ClNO2S B1597854 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 23821-79-6](/img/structure/B1597854.png)
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Overview
Description
The compound “2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains phenyl groups and a chlorophenyl group, which are common structures in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or a cyclization reaction . The phenyl groups could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl groups, and the chlorophenyl group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the thiazole ring and the phenyl groups. The thiazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The phenyl groups can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents .Scientific Research Applications
Agonist and Antagonist Binding Studies
One study explored the interaction of structurally related molecules with the human cholecystokinin (CCK) CCK(1) receptor, revealing insights into the binding sites and pharmacological characteristics of CCK(1) receptor agonists and antagonists. This research contributes to understanding receptor-ligand interactions and drug development processes (Gouldson et al., 2000).
Synthesis and Antimicrobial Activity
Another paper reported the synthesis of formazans from a Mannich base derived from a structurally similar compound, highlighting their moderate antimicrobial activity against various pathogens. This indicates the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Crystal Structure and Spectroscopic Characterization
The crystal structure and spectroscopic characterization of a compound closely related to the specified chemical were detailed, providing essential data for further chemical and pharmaceutical research. The study includes quantum-chemical calculations and identifies intermolecular hydrogen bonds crucial for understanding the compound's properties (Aydin et al., 2010).
Photo-degradation Studies
Research on the photo-degradation behavior of thiazole-containing compounds has been conducted, with findings relevant to the stability and shelf life of pharmaceuticals. This includes the identification of photo-degradation products and their formation mechanisms, important for drug safety and efficacy (Wu et al., 2007).
Organotin(IV) Derivatives and Biological Studies
A study synthesized di- and triorganotin(IV) carboxylates of a related compound, evaluating their antibacterial and antifungal activities. Such research illustrates the exploration of organometallic compounds for potential biological applications (Ali et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-9-5-4-8-12(13)17-19-16(11-6-2-1-3-7-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWJSNKAHQBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377268 | |
| Record name | 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23821-79-6 | |
| Record name | 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)




![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)


